4-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-methanesulfonyl-1,3-thiazol-5-amine
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Overview
Description
4-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-methanesulfonyl-1,3-thiazol-5-amine is a complex organic compound that features a thiazole ring substituted with various functional groups, including a chlorobenzenesulfonyl group, a furan-2-ylmethyl group, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-methanesulfonyl-1,3-thiazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be introduced via sulfonylation reactions using chlorobenzenesulfonyl chloride and a suitable base.
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through nucleophilic substitution reactions involving furan-2-ylmethyl halides and the thiazole intermediate.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through sulfonylation reactions using methanesulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-methanesulfonyl-1,3-thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and thiazole positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
4-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-methanesulfonyl-1,3-thiazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound’s unique functional groups make it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-methanesulfonyl-1,3-thiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-5-(propylsulfanyl)-1,3-oxazole
- 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)-1,3-oxazole
- (E)-1-(furan-2-yl)-(substituted phenyl)prop-2-en-1-one derivatives
Uniqueness
4-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-methanesulfonyl-1,3-thiazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its thiazole ring, combined with the sulfonyl and furan-2-ylmethyl groups, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H13ClN2O5S3 |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)-2-methylsulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C15H13ClN2O5S3/c1-25(19,20)15-18-14(13(24-15)17-9-11-3-2-8-23-11)26(21,22)12-6-4-10(16)5-7-12/h2-8,17H,9H2,1H3 |
InChI Key |
XIKPOIUZJCWUII-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC(=C(S1)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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